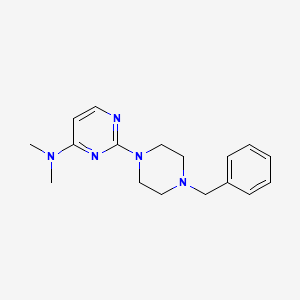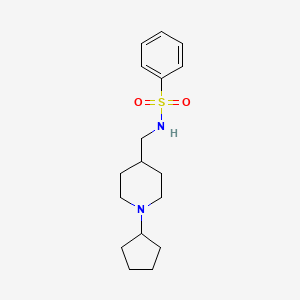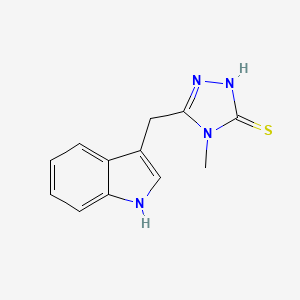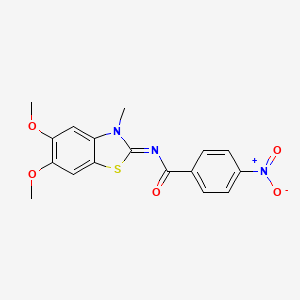
3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one” is a complex organic molecule that contains several functional groups including an ethoxyphenyl group, an oxadiazole ring, and a quinolinone moiety .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxadiazole ring attached to a quinolinone moiety via an ethoxyphenyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxadiazole ring and the quinolinone moiety. These functional groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could potentially impact its polarity and solubility .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A range of compounds related to 1,3,4-oxadiazole derivatives have been synthesized and characterized, demonstrating their potential in scientific research. These compounds are often evaluated for their physical properties and structural characterization through methods like molecular docking, FTIR, NMR, and HRMS spectroscopic methods. For example, Sirgamalla and Boda (2019) synthesized a series of 1,3,4-oxadiazole derivatives, highlighting their antibacterial and antifungal activities through various spectroscopic methods (Sirgamalla & Boda, 2019).
Antimicrobial Activities
Several studies have focused on the antimicrobial potential of 1,3,4-oxadiazole derivatives. These compounds exhibit significant antibacterial and antifungal activities against a variety of pathogens, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans. For instance, Desai and Dodiya (2014) conducted in vitro antimicrobial screening of quinoline nucleus-containing 1,3,4-oxadiazole derivatives, demonstrating their potential in combating microbial infections (Desai & Dodiya, 2014).
Biological Activities
The biological evaluation of these compounds extends beyond antimicrobial activities, encompassing a wide range of potential therapeutic applications. This includes studies on their antitumor, antioxidant, and anti-inflammatory properties. The synthesis and characterization of novel derivatives often lead to findings on their mechanism of action and potential as therapeutic agents in various disease models. For example, compounds synthesized by Gul et al. (2017) were screened for antimicrobial and hemolytic activity, showing promise against selected microbial species and highlighting their relative safety based on cytotoxicity profiles (Gul et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been reported to exhibit anti-infective properties . They have been found to interact with various targets, including bacterial and viral proteins, to exert their effects .
Mode of Action
1,2,4-oxadiazoles, a key structural component of this compound, are known to interact with their targets in a variety of ways, including inhibiting enzyme activity or blocking receptor binding sites . The presence of the ethoxyphenyl and quinolinone groups may also contribute to the compound’s interaction with its targets.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-3-24-13-16(19(25)14-9-5-7-11-17(14)24)21-22-20(23-27-21)15-10-6-8-12-18(15)26-4-2/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWJKOAEUQRKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2783066.png)



![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide](/img/structure/B2783070.png)
![N-[4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2783071.png)
![2-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2783072.png)
methanone](/img/structure/B2783076.png)
![2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2783079.png)
![8-cyclohexyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783081.png)

![1-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B2783086.png)
![2-cyclopentyl-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2783087.png)